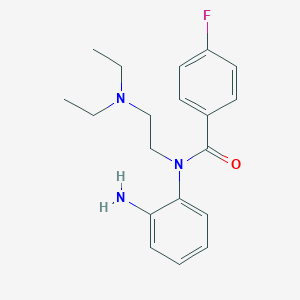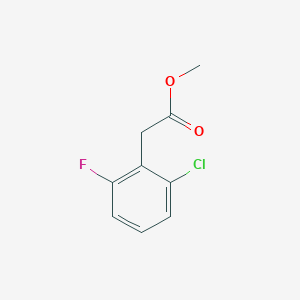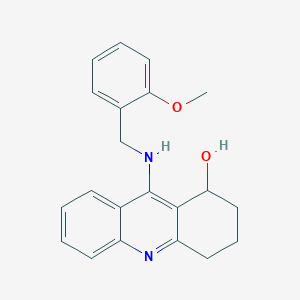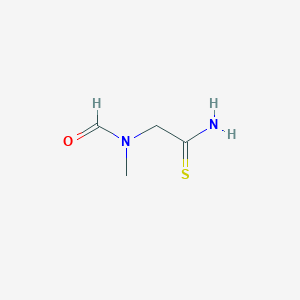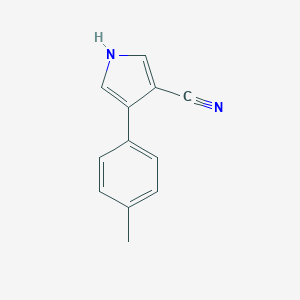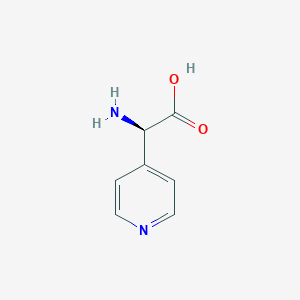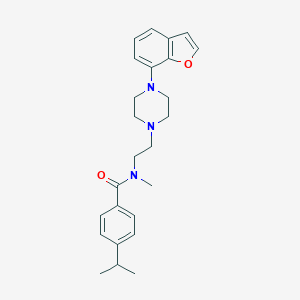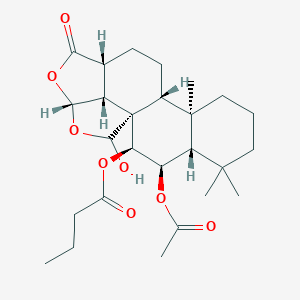
Aplyroseol 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aplyroseol 4 is a natural product isolated from the marine sponge Aplysina fistularis. It belongs to the family of brominated pyrrole alkaloids, which have been shown to exhibit a wide range of biological activities. Aplyroseol 4 has attracted significant attention due to its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Stereochemistry and Structure
- Absolute Stereochemistry of Aplyroseol-1 : A study by Hambley, Taylor, and Toth (1997) established the absolute stereochemistry of aplyroseol-1, a diterpenoid isolated from Aplysillarosea Barrois, through X-ray diffraction methods. This research contributes to understanding the structural aspects of aplyroseol compounds (Hambley, Taylor, & Toth, 1997).
Isolation and Characterization
- Isolation from Marine Sponges : The work by Karuso and Taylor (1986) focused on isolating spongian diterpenes from the marine sponge Aplysilla rosea Barrois, including aplyroseol-1 and related compounds like aplyroseol-2 to aplyroseol-6. This study is significant for understanding the diversity of aplyroseol compounds in marine organisms (Karuso & Taylor, 1986).
Chemical Synthesis
- Stereoselective Synthesis of Aplyroseol-1 : Abad et al. (1993) achieved the enantiomerically pure synthesis of natural spongian pentacyclic diterpenes like aplyroseol-1 and aplyroseol-2 from (+)-podacarp-8(14)-en-13-one. Their research provides insights into the synthetic pathways for creating these compounds in a laboratory setting (Abad, Arnó, Marín, & Zaragozá, 1993).
Potential Applications in Drug Delivery
- Development of Self-Nanoemulsifying Drug Delivery Systems : Okonogi et al. (2021) explored the development of a self-nanoemulsifying drug delivery system (SNEDDS) containing 4-Allylpyrocatechol to enhance its water solubility. This study is crucial for understanding how aplyroseol compounds could be used in drug delivery systems, particularly for treating infections like those caused by Candida albicans (Okonogi, Phumat, Khongkhunthian, Chaijareenont, Rades, & Müllertz, 2021).
Propriétés
Numéro CAS |
106009-78-3 |
|---|---|
Nom du produit |
Aplyroseol 4 |
Formule moléculaire |
C26H38O8 |
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
[(1S,2S,3R,4S,9R,10R,13R,16R,19R)-3-acetyloxy-18-hydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate |
InChI |
InChI=1S/C26H38O8/c1-6-8-16(28)32-20-18(31-13(2)27)19-24(3,4)11-7-12-25(19,5)15-10-9-14-17-22(33-21(14)29)34-23(30)26(15,17)20/h14-15,17-20,22-23,30H,6-12H2,1-5H3/t14-,15-,17+,18-,19+,20-,22+,23?,25-,26+/m1/s1 |
Clé InChI |
XMYXVLQEZYXOCY-ZAUYXDBESA-N |
SMILES isomérique |
CCCC(=O)O[C@@H]1[C@@H]([C@@H]2[C@](CCCC2(C)C)([C@@H]3[C@]14[C@H]5[C@@H](CC3)C(=O)O[C@H]5OC4O)C)OC(=O)C |
SMILES |
CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)OC(=O)C |
SMILES canonique |
CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



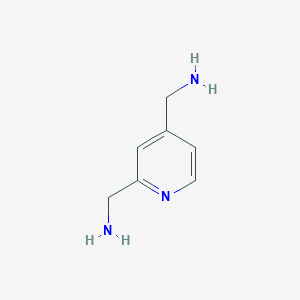
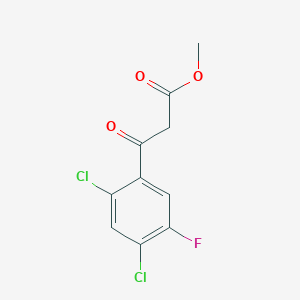
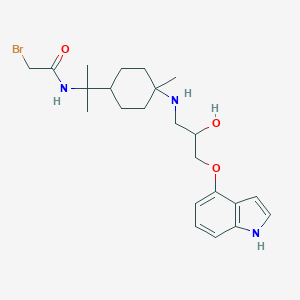
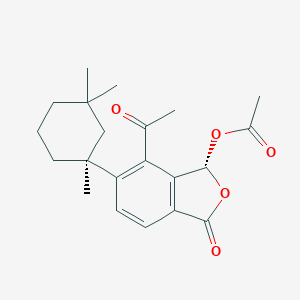
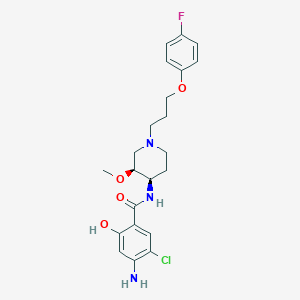
![(2S,3S,4S,5R,6R)-6-[(2R,3S,4R,5R,6R)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B25535.png)
![2,3-Dihydrofuro[3,2-b]pyridin-3-ol](/img/structure/B25537.png)
